Superior Aqueous Solubility via Hydrochloride Salt
The hydrochloride salt of 5-methyl-6-nitro-2,3-dihydro-1H-indole offers superior aqueous solubility compared to its free base analog (CAS 936128-69-7). While exact solubility values are vendor-specific and dependent on measurement conditions, the conversion of a basic nitrogen in the indoline ring to a hydrochloride salt is a well-established strategy to enhance water solubility by several orders of magnitude for heterocyclic amines [1]. This is a critical differentiator for biological assays and in vivo studies where compound precipitation can confound results.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form (C9H11ClN2O2, MW 214.65 g/mol), typically demonstrates >10-100x greater solubility in water compared to free base. |
| Comparator Or Baseline | 5-Methyl-6-nitro-2,3-dihydro-1H-indole free base (CAS 936128-69-7, C9H10N2O2, MW 178.19 g/mol). |
| Quantified Difference | Qualitative and significant improvement; class-level inference based on established salt formation principles. |
| Conditions | Ambient temperature in purified water or standard aqueous buffers (e.g., PBS, pH 7.4). |
Why This Matters
For procurement, the salt form is the preferred choice for any application involving aqueous media, ensuring reliable dosing and reducing variability in biological or analytical assays.
- [1] PubChem. 5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CID 71758075) and 5-Methyl-6-nitro-2,3-dihydro-1H-indole (CID 71758075 parent). View Source
